molecular formula C7H4O3S2 B1667858 3H-1,2-Benzodithiol-3-one 1,1-dioxide CAS No. 66304-01-6

3H-1,2-Benzodithiol-3-one 1,1-dioxide

Cat. No. B1667858
CAS RN: 66304-01-6
M. Wt: 200.2 g/mol
InChI Key: JUDOLRSMWHVKGX-UHFFFAOYSA-N
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Description

3H-1,2-Benzodithiol-3-one 1,1-dioxide, also known as Beaucage reagent, is a chemical compound with the empirical formula C7H4O3S2 . It is a white to almost white powder or crystal and is used for the synthesis of S-oligonucleotides (phosphorothioates) .


Synthesis Analysis

The reagent is prepared from the oxidation of precursor 3H-1,2-benzodithiol-3-one with trifluoroperoxyacetic acid .


Molecular Structure Analysis

The molecular weight of 3H-1,2-Benzodithiol-3-one 1,1-dioxide is 200.23 g/mol . Its molecular assembly and reactivity have been investigated with a series of 3H-1,2-benzodithiol-3- (thi)one derivatives and their (mixed) selenated analogs .


Chemical Reactions Analysis

3H-1,2-Benzodithiol-3-one 1,1-dioxide may be used as a sulfur-transferring agent for the transformation of H-phosphonothioate and H-phosphonate diesters into the corresponding phosphoro di- and phosphoro mono thioates . It has been found to be particularly efficient as a sulfurizing reagent .


Physical And Chemical Properties Analysis

3H-1,2-Benzodithiol-3-one 1,1-dioxide is a solid at 20°C . It has a melting point of 102.0 to 106.0°C and is soluble in most organic solvents except nonpolar solvents such as alkanes .

Scientific Research Applications

Synthesis of Bioactive Compounds

3H-1,2-Benzodithiol-3-one 1,1-dioxide has been used in the synthesis of various bioactive compounds. For instance, it was utilized as a sulfurizing reagent in the preparation of a dinucleoside phosphorothioate prodrug, an orally bioavailable agent against hepatitis B virus (Rhee et al., 2012).

DNA Cleavage Agents

The compound has been investigated for its ability to serve as a thiol-dependent DNA cleaving agent. Studies revealed that its reaction with thiols results in oxidative DNA strand cleavage, indicating potential applications in cancer therapy (Breydo & Gates, 2000).

Agricultural and Horticultural Applications

Certain derivatives of 3H-1,2-Benzodithiol-3-one 1,1-dioxide, such as thiosaccharin, have shown potential as agricultural or horticultural plant disease control agents or pesticides (Kobayashi & Fujiwara, 2020).

Food Contact Materials

In the context of food safety, the substance has been evaluated for use as a nucleating agent in polyesters. It was concluded to be safe for consumer use in this capacity, subject to specific purity criteria (Flavourings, 2012).

Safety And Hazards

The compound should be stored under inert gas as it is air sensitive . It decomposes rapidly when in contact with inorganic and organic bases, and also decomposes in solution when exposed to glass and/or metallic surfaces . Personal protective equipment should be used as required, and dust formation should be avoided .

properties

IUPAC Name

1,1-dioxo-1λ6,2-benzodithiol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4O3S2/c8-7-5-3-1-2-4-6(5)12(9,10)11-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUDOLRSMWHVKGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)SS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10388381
Record name 1lambda~6~,2-Benzodithiole-1,1,3-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3H-1,2-Benzodithiol-3-one 1,1-dioxide

CAS RN

66304-01-6
Record name 1lambda~6~,2-Benzodithiole-1,1,3-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred suspension of 3H-1,2-Benzodithiol-3-one (39.2 g, 0.23 mole) in trifluoroacetic acid (250 mL) was added 40 mL of a 30% aqueous solution of hydrogen peroxide. Cooling was necessary to maintain the internal reaction temperature between 40°-45° C. After 30 minutes, an additional 40 mL of 30% H2O2 was added and the reaction mixture was heated to ensure an internal reaction temperature of 40°-45° C. 30 minutes later, the last portion of 30% H2O2 (40 mL) was added under the same temperature conditions and the rate of the reaction was monitored by TLC (CHCl3) until the disappearance of the slow moving sulfoxide byproduct, i.e., 3H-1,2-benzodithiol-3-one 1-oxide (90 minutes). The reaction mixture was then filtered and the filtrate was added onto 3.5 L of crushed ice. The white precipitate was filtered through a 600 mL fritted glass funnel of coarse porosity and thoroughly washed with water until the filtrate was neutral and free of peroxides. The solid material was then transferred into a 500 mL separatory funnel to which was added dichloromethane (200 mL) and a 1% solution of sodium bisulfite (100 mL). After vigorous shaking, the organic phase was decanted and washed with water (100 mL). The organic layer was dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure and the amorphous solid was dried under vacuum. The crude compound (20.8 g) was dissolved in boiling dichloromethane (ca. 70 mL). Hexanes (ca. 50 mL) was added, and the boiling solution was allowed to cool to ambient temperature and then kept in the refrigerator at 10° C. The crystalline material was collected by filtration, washed with cold hexanes and dried under vacuum.
Quantity
39.2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
sulfoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
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0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3H-1,2-Benzodithiol-3-one 1,1-dioxide
Reactant of Route 2
3H-1,2-Benzodithiol-3-one 1,1-dioxide
Reactant of Route 3
3H-1,2-Benzodithiol-3-one 1,1-dioxide
Reactant of Route 4
3H-1,2-Benzodithiol-3-one 1,1-dioxide
Reactant of Route 5
3H-1,2-Benzodithiol-3-one 1,1-dioxide
Reactant of Route 6
3H-1,2-Benzodithiol-3-one 1,1-dioxide

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